1-Bencil-4-piperidinol-3,3,5,5-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

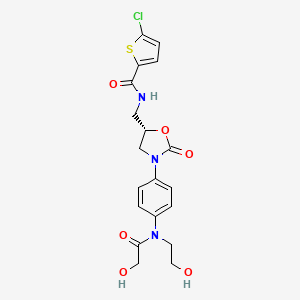

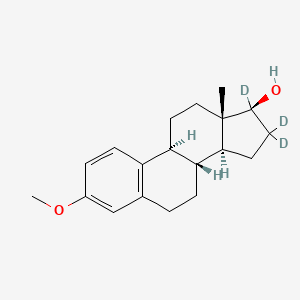

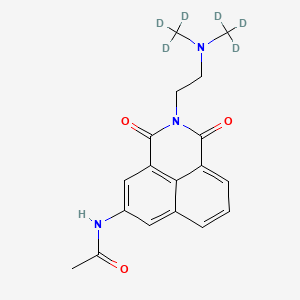

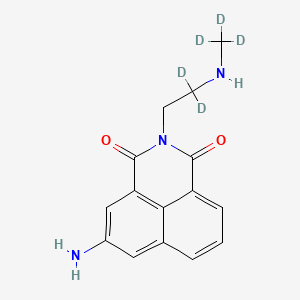

1-Benzyl-4-piperidinol-3,3,5,5-d4 is a deuterated analog of 1-Benzyl-4-piperidinol, where the hydrogen atoms at positions 3, 3, 5, and 5 are replaced with deuterium. This compound is primarily used in research settings, particularly in the fields of chemistry and biology, due to its unique isotopic labeling which aids in various analytical techniques .

Aplicaciones Científicas De Investigación

1-Benzyl-4-piperidinol-3,3,5,5-d4 is utilized in several scientific research applications:

Chemistry: Used as a labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Investigated for its potential therapeutic properties and as a reference standard in pharmacokinetic studies.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

Target of Action

The primary target of 1-Benzyl-4-piperidinol-3,3,5,5-d4 is the muscarinic acetylcholine receptor . This receptor plays a crucial role in the nervous system, mediating various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion.

Mode of Action

1-Benzyl-4-piperidinol-3,3,5,5-d4 acts as an antagonist of the muscarinic acetylcholine receptor . By binding to this receptor, it prevents the action of acetylcholine, a neurotransmitter, thereby inhibiting the downstream signaling pathways activated by this neurotransmitter.

Biochemical Pathways

The antagonistic action of 1-Benzyl-4-piperidinol-3,3,5,5-d4 on the muscarinic acetylcholine receptor affects various biochemical pathways. For instance, it can influence the G-protein coupled receptor signaling pathway, which is involved in numerous physiological processes .

Result of Action

The molecular and cellular effects of 1-Benzyl-4-piperidinol-3,3,5,5-d4’s action are primarily due to its antagonistic effect on the muscarinic acetylcholine receptor. By inhibiting the action of acetylcholine, it can modulate various physiological processes mediated by this neurotransmitter .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Benzyl-4-piperidinol-3,3,5,5-d4. For instance, the presence of other drugs or substances in the body can affect its absorption and metabolism. Moreover, factors such as pH and temperature can impact its stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-piperidinol-3,3,5,5-d4 typically involves the deuteration of 1-Benzyl-4-piperidinol. This process can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: While the industrial production of 1-Benzyl-4-piperidinol-3,3,5,5-d4 is not extensively documented, it is likely produced in specialized facilities equipped to handle isotopic labeling. The production process would involve stringent quality control measures to ensure the purity and isotopic enrichment of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 1-Benzyl-4-piperidinol-3,3,5,5-d4 undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles like sodium hydride or organolithium reagents.

Major Products:

Oxidation: Benzylpiperidinone derivatives.

Reduction: Various reduced forms of the piperidinol.

Substitution: Substituted benzyl derivatives.

Comparación Con Compuestos Similares

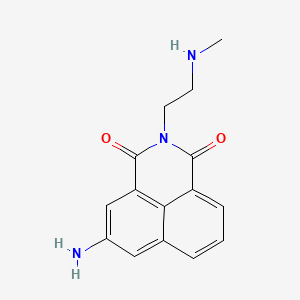

1-Benzyl-4-piperidinol: The non-deuterated analog.

4-Hydroxypiperidine: A structurally similar compound with a hydroxyl group on the piperidine ring.

1-Benzyl-4-hydroxypiperidine: Another analog with similar functional groups.

Uniqueness: 1-Benzyl-4-piperidinol-3,3,5,5-d4 is unique due to its deuterium labeling, which provides distinct advantages in analytical techniques such as NMR spectroscopy. This isotopic labeling allows for more precise tracking and analysis of the compound in various research applications .

Propiedades

IUPAC Name |

1-benzyl-3,3,5,5-tetradeuteriopiperidin-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/i6D2,7D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPZXJZYCOETDA-KXGHAPEVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CN(CC(C1O)([2H])[2H])CC2=CC=CC=C2)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676240 |

Source

|

| Record name | 1-Benzyl(3,3,5,5-~2~H_4_)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88227-11-6 |

Source

|

| Record name | 1-Benzyl(3,3,5,5-~2~H_4_)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide](/img/structure/B565182.png)

![4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B565189.png)

![5-chloro-N-[[3-[4-(3-hydroxy-5-oxomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B565195.png)